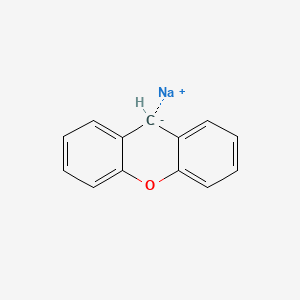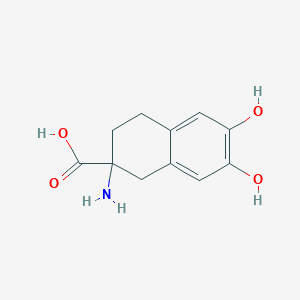
2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a chemical compound known for its significant role as a dopamine receptor agonist.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves a series of chemical reactions starting from simpler organic molecules. One common method involves the Diels-Alder cycloaddition followed by hydrogenolysis of the hydroxyl group, hydrolysis of the lactyl ester, and conversion of the carboxylic acid group to the amine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of catalysts and controlled reaction conditions would be essential to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:
Neuroscience: As a dopamine receptor agonist, it is used to study dopamine receptor functions and related neurological pathways.
Pharmacology: It is investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease.
Biochemistry: The compound is used to study cyclic AMP production and glycoprotein secretion in various biological systems.
Mécanisme D'action
The compound exerts its effects by binding to dopamine receptors, particularly in the striatum and nucleus accumbens regions of the brain. This binding stimulates the production of cyclic AMP, which in turn activates various downstream signaling pathways. The activation of these pathways leads to physiological effects such as increased locomotion and altered feeding behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Dopamine: The primary neurotransmitter that 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid mimics.
6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Another dopamine receptor agonist with a similar structure
Uniqueness
What sets this compound apart is its specific binding affinity and efficacy at dopamine receptors, making it a valuable tool in neuroscience research. Its unique structure allows for selective activation of certain dopamine receptor subtypes, providing insights into receptor function and potential therapeutic applications .
Propriétés
Numéro CAS |
60951-16-8 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
2-amino-6,7-dihydroxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO4/c12-11(10(15)16)2-1-6-3-8(13)9(14)4-7(6)5-11/h3-4,13-14H,1-2,5,12H2,(H,15,16) |
Clé InChI |
RMSORDHQHAQZTO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC2=CC(=C(C=C21)O)O)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1)](/img/structure/B14608887.png)



![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)
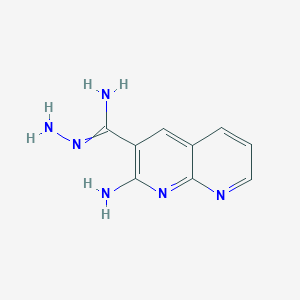
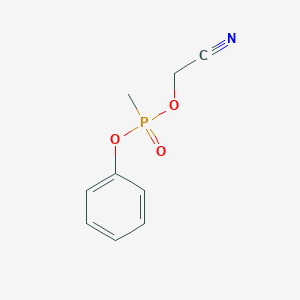

![5,5-Diethyl-1,3-dioxo-2-phenyl-2,3,5,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-6-yl phosphate](/img/structure/B14608929.png)
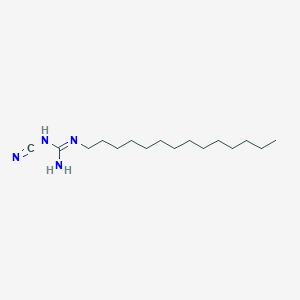
![4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14608944.png)
